

Application Notes: Comprehensive Characterization of 4-Amino-3-ethoxybenzoic acid

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Compound of Interest

Compound Name:	4-Amino-3-ethoxybenzoic acid
CAS No.:	367501-31-3
Cat. No.:	B226586

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Introduction

4-Amino-3-ethoxybenzoic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical synthesis. Its structure, featuring a benzoic acid core with both an electron-donating amino group and an ethoxy group, imparts specific chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. The presence of these functional groups—a primary aromatic amine, a carboxylic acid, and an ether—dictates its reactivity, polarity, and spectroscopic behavior.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the structural elucidation, identification, and purity assessment of **4-Amino-3-ethoxybenzoic acid**. The protocols described herein are grounded in established principles and are designed to ensure data integrity and scientific rigor.

Physicochemical Properties

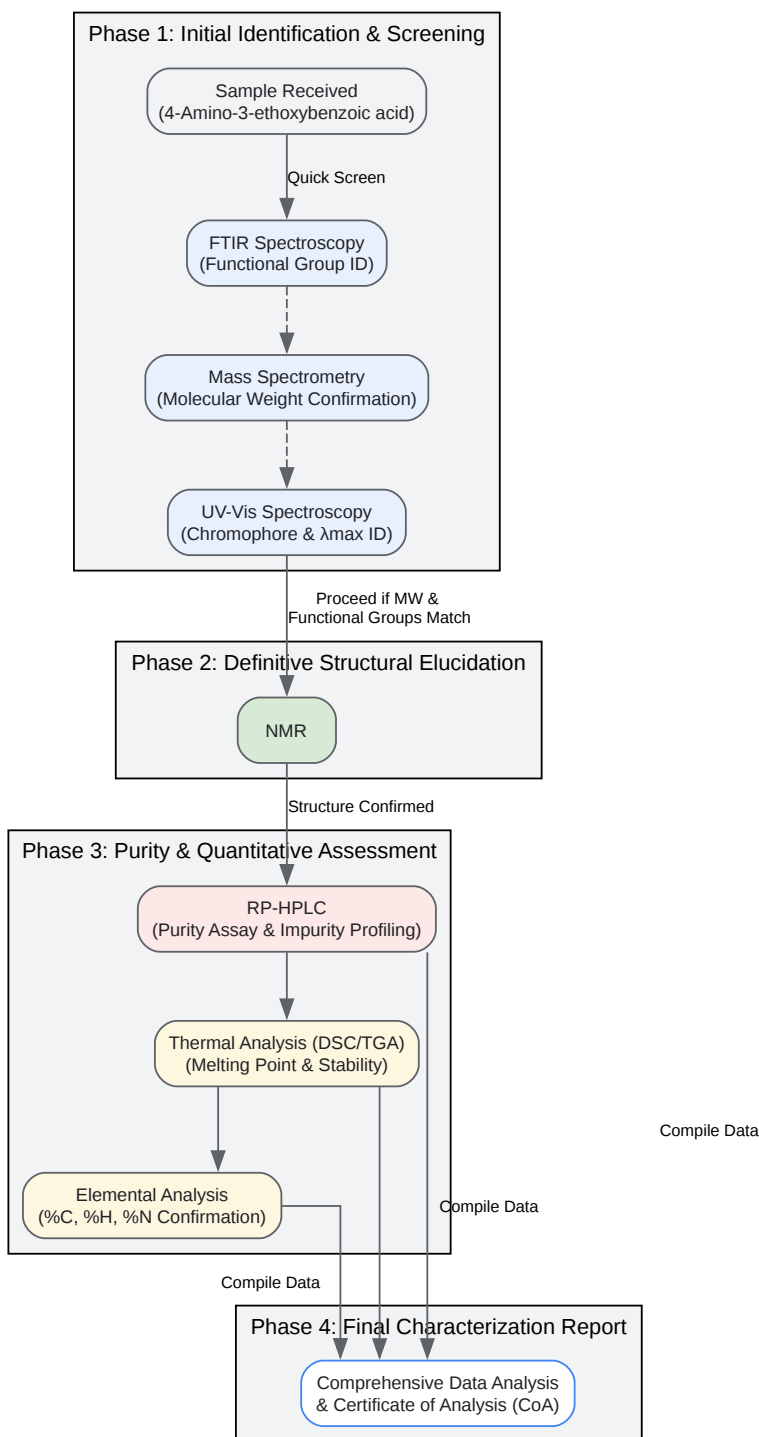
A thorough understanding of the physicochemical properties of a compound is the foundation for selecting and developing appropriate analytical methods. The properties of **4-Amino-3-ethoxybenzoic acid** are summarized below.

Property	Value	Source
IUPAC Name	4-amino-3-ethoxybenzoic acid	PubChem[1]
Molecular Formula	C ₉ H ₁₁ NO ₃	PubChem[1]
Molecular Weight	181.19 g/mol	PubChem[1]
CAS Number	367501-31-3	PubChem[1]
Predicted pKa	-4.5 - 4.7	Inferred from similar structures[2]
Predicted LogP	1.4	PubChem[1]
Appearance	Solid (form may vary)	N/A
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.	Inferred from similar structures

Analytical Characterization Workflow

A systematic workflow ensures that the identity, structure, and purity of the compound are unequivocally established. The following diagram illustrates a typical workflow for the comprehensive characterization of a novel or synthesized batch of **4-Amino-3-ethoxybenzoic acid**.

Figure 1. General Analytical Workflow



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Caption: A logical workflow for the characterization of **4-Amino-3-ethoxybenzoic acid**.

Structural Elucidation and Identification Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most definitive method for elucidating the molecular structure of an organic compound. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within the molecule. For **4-Amino-3-ethoxybenzoic acid**, both ^1H and ^{13}C NMR are essential to confirm the substitution pattern on the aromatic ring and the integrity of the ethoxy group.

Expected Spectral Features:

- ^1H NMR:
 - Aromatic Protons (3H): Signals expected in the δ 6.5-8.0 ppm range. The specific splitting pattern (e.g., doublets, doublet of doublets) will confirm the 1,2,4-trisubstituted pattern.
 - Amino Protons (2H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.
 - Carboxylic Acid Proton (1H): A very broad singlet, typically downfield (>10 ppm).
 - Ethoxy Group (5H): A characteristic quartet (~ 4.1 ppm, $-\text{OCH}_2-$) and a triplet (~ 1.4 ppm, $-\text{CH}_3$).
- ^{13}C NMR:
 - Carbonyl Carbon: A signal in the δ 165-175 ppm range.
 - Aromatic Carbons (6C): Six distinct signals in the δ 110-160 ppm range, confirming the substitution pattern.
 - Ethoxy Carbons (2C): Two signals in the upfield region, typically δ ~ 64 ppm ($-\text{OCH}_2-$) and ~ 15 ppm ($-\text{CH}_3$).

Protocol: NMR Sample Preparation

- Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO- d_6) is often a good choice for benzoic acid derivatives

as it can solubilize the compound and allows for the observation of exchangeable protons (NH₂ and COOH).

- Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary.
- Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to the spectrometer's standard operating procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. This is an excellent first-pass technique to confirm the presence of the key carboxylic acid, amine, and ether functionalities.

Expected Absorption Bands (cm⁻¹):

- O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.
- N-H Stretch (Primary Amine): Two distinct peaks (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.
- C-H Stretch (Aromatic): Absorption band typically found just above 3000 cm⁻¹[3].
- C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
- C=O Stretch (Carboxylic Acid): Strong, sharp absorption around 1680-1710 cm⁻¹.
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region[4].
- C-O Stretch (Ether & Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

Protocol: Analysis by Attenuated Total Reflectance (ATR)-FTIR

- **Background Scan:** Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric (H₂O, CO₂) contributions.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
- **Data Processing:** Perform an automatic baseline correction and peak-picking analysis using the instrument software.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique molecular formula.

Expected Mass:

- **Molecular Formula:** C₉H₁₁NO₃
- **Monoisotopic Mass:** 181.0739 g/mol
- **Expected Ion (ESI+):** [M+H]⁺ at m/z 182.0812
- **Expected Ion (ESI-):** [M-H]⁻ at m/z 180.0666

Protocol: Analysis by Electrospray Ionization (ESI)-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- **Infusion:** Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Ionization:** Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the molecular ion.
- **Mass Analysis:** Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ($[\text{M}+\text{H}]^+$) and deprotonated ($[\text{M}-\text{H}]^-$) molecules, respectively.

UV-Visible Spectroscopy

Causality: UV-Visible spectroscopy provides information about the electronic transitions within the molecule, specifically identifying the presence of chromophores like the substituted aromatic ring. It is also crucial for determining the optimal wavelength (λ_{max}) for quantitative analysis by HPLC. The auxochromic amino and ethoxy groups are expected to cause a bathochromic (red) shift compared to unsubstituted benzoic acid. Aromatic compounds generally show absorptions between 200-280 nm[5].

Protocol: UV-Vis Spectrum Acquisition

- **Solvent Selection:** Choose a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in which the sample is soluble.
- **Sample Preparation:** Prepare a dilute stock solution and then a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
- **Blank Correction:** Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer (baseline correction).
- **Spectrum Acquisition:** Replace the blank with the sample solution and scan a range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λ_{max}).

Purity Assessment and Quantitative Analysis High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of pharmaceutical compounds and intermediates. It separates compounds based on

their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. The method's high resolution allows for the separation of the main compound from process-related impurities and degradation products. The validation of such a method should follow established guidelines, such as those from the International Council for Harmonisation (ICH)[6].

Protocol: HPLC Purity Determination

This protocol provides a starting point for method development. The final method must be validated to demonstrate it is suitable for its intended purpose, as per ICH Q2(R1) guidelines[6][7].

Instrumentation and Conditions:

Parameter	Recommended Starting Condition
HPLC System	Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column	C18, 150 mm x 4.6 mm, 5 μ m particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	10% B to 90% B over 20 minutes, hold for 5 min, return to initial
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Detection (λ)	λ max determined from UV-Vis analysis (e.g., ~254 nm)
Injection Vol.	10 μ L
Diluent	Acetonitrile/Water (50:50, v/v)

Procedure:

- System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
- Standard Preparation: Accurately prepare a standard solution of **4-Amino-3-ethoxybenzoic acid** at a known concentration (e.g., 0.5 mg/mL) in the diluent.
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
- System Suitability Test (SST): Perform at least five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is $\leq 2.0\%$. This follows principles outlined in pharmacopeias like the USP[1][8].
- Analysis: Inject the sample solution and record the chromatogram.
- Calculation: Determine the purity by the area percent method:
 - $\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

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